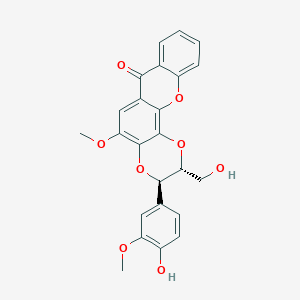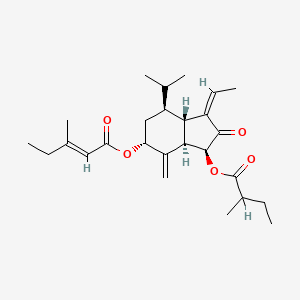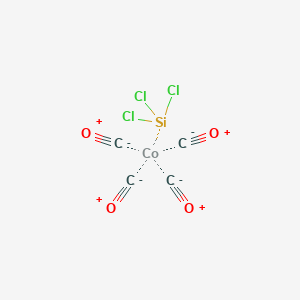
Fatty Acid methyl ester GC-MS Mixture
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This mixture contains various fatty acid methyl esters. The mixture is supplied in an amber ampule in which the headspace has been purged with argon to prevent lipid oxidation. This product has been designed for direct use in GC-MS applications. The solution may be serially diluted for preparation of calibrators and QC standards and/or used directly as a system suitability standard or tuning standard. After opening, we recommend that the mixture be transferred immediately to a 1 ml glass screw cap vial, to prevent solvent evaporation, and stored at -20°C. The mixture should be discarded after multiple freeze/thaw cycles.The fatty acid methyl esters represented in this mixture include the ester versions of various important essential fatty acids, as well as endogenous fatty acids, including those that serve as precursors in the production of many other lipids. As a more lipophilic form of the free acid, these lipids are often more amenable for the formulation of fatty acid-containing diets and dietary supplements.
科学的研究の応用
Comprehensive Analysis of Fatty Acid Mixtures
Gas chromatography combined with field ionization mass spectrometry (FI-MS) is employed for analyzing mixtures of fatty acid methyl esters (FAMEs). This method classifies FAMEs based on carbon numbers, unsaturation degrees, and structural isomers, providing detailed insights into the geometry, position, and structure of unknown FAMEs. It's particularly useful in analyzing fish, canola, biodiesel oils, and standard FAME mixtures, offering a wealth of information in a single run (Hejazi et al., 2009).
Lipid Analysis in Biodiesel/Bioproduct Research
A GC-MS technique for FAME analysis allows distinction between bound and free fatty acids, crucial for understanding and optimizing biosynthetic pathways. This method, involving alkaline methyl esterification and TMS derivatization, can analyze various lipids, including sterols, in algae and crop plants. It also introduces field ionization (GC-FI-MS) for better fatty acid annotation and PUFA determination (Furuhashi et al., 2016).
Characterization of Polyunsaturated Fatty Acids
GC-MS helps in characterizing mixtures of polyunsaturated fatty acids through various derivatives. A method for oxidizing mixtures of polyunsaturated fatty acid methyl esters by osmium tetroxide is outlined, offering an efficient way to separate these compounds chromatographically and determine their complete structure (Dommes et al., 1976).
Unambiguous Characterization of Fatty Acids
GC-MS allows for the accurate identification of both saturated and unsaturated fatty acids and dimethyl acetals from natural mixtures. The use of a polar siloxane column combined with a methyl siloxane packing at the column outlet minimizes leakage and improves thermal stability, aiding in the precise characterization of fatty acids (Myher et al., 1974).
Determination of Fatty Acids in Biological Samples
This method involves the use of GC-MS for the determination of FAMEs in various biological samples, including human plasma. The technique is characterized by its simplicity, rapid analysis, high accuracy, and the ability to handle a large amount of data safely (Fang-ting, 2008).
特性
製品名 |
Fatty Acid methyl ester GC-MS Mixture |
|---|---|
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





